(3S)-2-Hydroxy-3-[[(benzyloxy)carbonyl]amino]hexanoic Acid Methyl Ester
CAS No.: 928064-71-5
Cat. No.: VC0144006
Molecular Formula: C15H21NO5
Molecular Weight: 295.335
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 928064-71-5 |
|---|---|
| Molecular Formula | C15H21NO5 |
| Molecular Weight | 295.335 |
| IUPAC Name | methyl (3S)-2-hydroxy-3-(phenylmethoxycarbonylamino)hexanoate |
| Standard InChI | InChI=1S/C15H21NO5/c1-3-7-12(13(17)14(18)20-2)16-15(19)21-10-11-8-5-4-6-9-11/h4-6,8-9,12-13,17H,3,7,10H2,1-2H3,(H,16,19)/t12-,13?/m0/s1 |
| Standard InChI Key | SCUKMOKXTDIRDT-UEWDXFNNSA-N |
| SMILES | CCCC(C(C(=O)OC)O)NC(=O)OCC1=CC=CC=C1 |
Introduction
Chemical Identity and Structural Properties
(3S)-2-Hydroxy-3-[[(benzyloxy)carbonyl]amino]hexanoic Acid Methyl Ester is a synthetic organic compound characterized by a unique molecular structure that includes multiple functional groups. It features a hydroxyl group and a benzyloxycarbonyl amino group attached to a hexanoic acid backbone that has been methyl-esterified. This structural arrangement contributes to its significance in biochemical research and pharmaceutical applications.
The compound is identified by several key chemical identifiers, as detailed in Table 1:
| Parameter | Value |
|---|---|
| CAS Number | 928064-71-5 |
| Molecular Formula | C₁₅H₂₁NO₅ |
| Molecular Weight | 295.335 g/mol |
| IUPAC Name | methyl (3S)-2-hydroxy-3-(phenylmethoxycarbonylamino)hexanoate |
| Standard InChI | InChI=1S/C15H21NO5/c1-3-7-12(13(17)14(18)20-2)16-15(19)21-10-11-8-5-4-6-9-11/h4-6,8-9,12-13,17H,3,7,10H2,1-2H3,(H,16,19)/t12-,13?/m0/s1 |
| Standard InChIKey | SCUKMOKXTDIRDT-UEWDXFNNSA-N |
| SMILES | CCCC(C(C(=O)OC)O)NC(=O)OCC1=CC=CC=C1 |
The stereochemistry at the 3-position (S configuration) is a critical structural feature that influences the compound's biological activity and specificity . The benzyloxycarbonyl (Z or Cbz) group attached to the amino function serves as a protecting group, which is commonly used in peptide synthesis and can be selectively removed under specific conditions.
Structural Elements and Their Functions
The structural organization of (3S)-2-Hydroxy-3-[[(benzyloxy)carbonyl]amino]hexanoic Acid Methyl Ester includes several key functional groups that contribute to its chemical reactivity and biological activity:
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The hydroxy group at position 2 provides a site for hydrogen bonding interactions with biological targets
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The protected amino group at position 3 with (S) stereochemistry defines its three-dimensional orientation
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The methyl ester moiety influences solubility properties and serves as a site for potential enzymatic hydrolysis
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The benzyloxycarbonyl protecting group provides temporary protection for the amino function while contributing to lipophilicity
These structural elements collectively define the compound's chemical behavior and biological interactions, particularly in relation to serine proteases .
| Property | Description |
|---|---|
| Appearance | White Solid |
| Solubility | Dichloromethane, Methanol, Chloroform, DMSO |
| Storage Recommendations | 2-8°C, protected from air and light |
| Purity (Commercial) | Typically ≥98% |
The compound's solubility profile indicates its moderate polarity, allowing dissolution in both chlorinated solvents and polar protic solvents like methanol . This versatility in solubility facilitates its use in various experimental protocols and synthetic applications.
Applications in Biochemical Research
The primary application of (3S)-2-Hydroxy-3-[[(benzyloxy)carbonyl]amino]hexanoic Acid Methyl Ester lies in the preparation of serine protease inhibitors, making it a valuable intermediate in pharmaceutical research . Serine proteases represent a large family of enzymes that play crucial roles in various physiological and pathological processes.
Role in Protease Inhibitor Development
The structural features of (3S)-2-Hydroxy-3-[[(benzyloxy)carbonyl]amino]hexanoic Acid Methyl Ester make it particularly suitable for integration into protease inhibitor frameworks. Specifically:
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The hydroxyl group can mimic the tetrahedral intermediate formed during peptide bond hydrolysis
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The stereochemistry at position 3 (S configuration) allows for proper orientation within enzyme active sites
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The protected amino group provides a site for further structural elaboration
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The methyl ester function offers a handle for additional modifications or direct interaction with enzyme subsites
These attributes collectively contribute to the compound's utility in developing inhibitors that can modulate the activity of specific serine proteases implicated in diseases such as cancer and inflammatory conditions.
Biological Activity and Therapeutic Implications
The biological activity of (3S)-2-Hydroxy-3-[[(benzyloxy)carbonyl]amino]hexanoic Acid Methyl Ester primarily stems from its ability to interact with the active sites of serine proteases, potentially modulating their enzymatic activity. This interaction is facilitated by:
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Structural mimicry of natural substrates
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Presence of functional groups capable of hydrogen bonding
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Stereochemical arrangement that complements enzyme active site geometry
While the compound itself may exhibit limited direct biological activity, its incorporation into more complex structures produces molecules with significant therapeutic potential. Serine protease inhibitors derived from or incorporating this compound have demonstrated relevance in addressing:
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Inflammatory disorders where proteases drive tissue damage
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Cancer progression where proteases facilitate tumor invasion and metastasis
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Infectious diseases where pathogen-derived proteases are essential for virulence
Research techniques employed to evaluate these interactions typically include binding assays, enzyme inhibition studies, and molecular modeling to understand structure-activity relationships.
Comparative Analysis with Related Compounds
To better understand the significance of (3S)-2-Hydroxy-3-[[(benzyloxy)carbonyl]amino]hexanoic Acid Methyl Ester, it is valuable to compare it with structurally related compounds:
Comparison with Related Hydroxylated Amino Acid Derivatives
| Compound | Key Distinction | Implication |
|---|---|---|
| (3S)-3-(((Benzyloxy)carbonyl)amino)-2-hydroxyhexanoic acid | Free carboxylic acid (non-esterified) | Different solubility profile; potentially more reactive carboxyl group |
| Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate | Shorter carbon chain (propanoate vs. hexanoate) | Different lipophilicity and spatial arrangement |
| N-protected β-hydroxy-α-amino acids | Variation in protecting groups | Different stability and deprotection strategies |
These structural differences, though subtle in some cases, can significantly impact the compounds' chemical reactivity, biological interactions, and practical applications in research and drug development .
Future Research Directions
Based on the current understanding of (3S)-2-Hydroxy-3-[[(benzyloxy)carbonyl]amino]hexanoic Acid Methyl Ester and its applications, several promising research directions emerge:
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Development of more potent and selective serine protease inhibitors by structural modification
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Investigation of structure-activity relationships through systematic variation of the protecting groups
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Exploration of alternative synthetic routes to improve yield and stereoselectivity
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Evaluation of potential therapeutic applications in specific disease models
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Integration into peptidomimetic structures for enhanced biological activity
The continued investigation of this compound and its derivatives will likely contribute to advances in both medicinal chemistry and therapeutic development, particularly in addressing conditions where dysregulated protease activity plays a pathological role.
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